dibenzo[a,h]phenazine
Overview
Description
dibenzo[a,h]phenazine is a heterocyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,h]phenazine typically involves the condensation of 1,2-diaminobenzene with phenanthrenequinone in the presence of an acid catalyst. One common method involves refluxing 1,2-diaminobenzene with phenanthrenequinone in glacial acetic acid for a few hours . Another approach includes oxidative cyclization of 1,2-diaminobenzene with diphenylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
dibenzo[a,h]phenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-di-N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, phenazine-di-N-oxide, and reduced phenazine derivatives .
Scientific Research Applications
dibenzo[a,h]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo[a,h]phenazine involves its interaction with molecular targets and pathways. In biological systems, it can generate reactive oxygen species (ROS) that lead to oxidative stress and cell death . In electronic applications, its photophysical properties, such as fluorescence and intersystem crossing, play a crucial role in its function .
Comparison with Similar Compounds
Similar Compounds
DIBENZO(a,c)PHENAZINE: Another phenazine derivative with similar structural properties but different photophysical characteristics.
Phenanthrazine: Known for its applications in organic electronics and photonics.
Phenanthro-9’,10’2,3-quinoxaline: Used in the development of fluorescent probes and sensors.
Uniqueness
dibenzo[a,h]phenazine is unique due to its specific structural arrangement, which imparts distinct photophysical properties. This makes it particularly suitable for applications in OLEDs and other electronic devices where efficient light emission and energy transfer are crucial .
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)9-11-17-19(15)21-18-12-10-14-6-2-4-8-16(14)20(18)22-17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGTHBSULHLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC5=CC=CC=C5C4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177117 | |
Record name | Dibenz(a,h)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226-47-1 | |
Record name | Dibenzo[a,h]phenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenz(a,h)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(a,h)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,H)PHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FCO10CTGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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